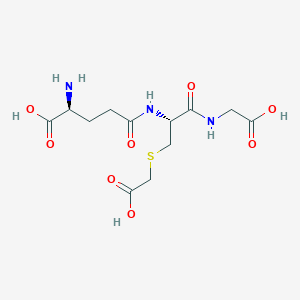
Manganese iodide
Overview
Description
It is known for its pink crystalline appearance in its tetrahydrate form and beige color in its anhydrous form
Synthetic Routes and Reaction Conditions:
From Elements: Anhydrous manganese diiodide can be synthesized directly from the elements by reacting manganese metal with iodine: [ \text{Mn} + \text{I}_2 \rightarrow \text{MnI}_2 ]
From Manganese(II) Carbonate: The tetrahydrate form can be prepared by treating manganese(II) carbonate with hydriodic acid.
Industrial Production Methods:
- Industrial production methods for manganese diiodide typically involve the direct reaction of manganese metal with iodine under controlled conditions to ensure purity and yield.
Types of Reactions:
Oxidation: Manganese iodide can undergo oxidation reactions where the iodide ion is oxidized to iodine.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions where iodide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Reducing Agents: Reducing agents such as hydrogen gas or metals like zinc can be used.
Substitution Reactions: These reactions often require specific conditions such as the presence of a catalyst or elevated temperatures.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can produce iodine, while reduction can yield manganese metal.
Scientific Research Applications
Manganese iodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Manganese compounds, including manganese diiodide, are studied for their role in biological systems and potential therapeutic applications.
Medicine: Research is ongoing into the use of manganese compounds in medical imaging and as potential treatments for certain diseases.
Industry: this compound is used in the lighting industry and in the production of other manganese compounds.
Mechanism of Action
The mechanism by which manganese diiodide exerts its effects involves its ability to participate in redox reactions. The manganese ion can change its oxidation state, allowing it to act as a catalyst in various chemical processes. This redox activity is crucial for its applications in catalysis and other fields .
Comparison with Similar Compounds
- Manganese(II) Fluoride (MnF₂)
- Manganese(II) Chloride (MnCl₂)
- Manganese(II) Bromide (MnBr₂)
Comparison:
- Manganese(II) Fluoride: Unlike manganese diiodide, manganese(II) fluoride is less soluble in water and has different applications, particularly in the production of specialty glasses.
- Manganese(II) Chloride: This compound is more commonly used in laboratory settings and has a higher solubility in water compared to manganese diiodide.
- Manganese(II) Bromide: Similar to manganese diiodide, manganese(II) bromide is used in chemical synthesis, but it has different reactivity and solubility properties .
Manganese iodide stands out due to its unique combination of properties, including its solubility, reactivity, and applications in various fields.
Properties
IUPAC Name |
manganese(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFOIJABGVEFP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnI2, I2Mn | |
| Record name | manganese(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999088 | |
| Record name | Manganese iodide (MnI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7470 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-33-2 | |
| Record name | Manganese iodide (MnI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese iodide (MnI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANGANESE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9VVO3QCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)






![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)






